2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2-(trifluoromethyl)aniline with a suitable ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinolinone structure. Common reagents used in this synthesis include trifluoromethyl aniline, ketones, and catalysts such as Lewis acids or bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone to dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and biological activity.
Industry: Used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to increased potency and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group, which imparts similar chemical and biological properties.
Quinolinone derivatives: Compounds with similar quinolinone structures but different substituents can have varying biological activities
Uniqueness
The unique combination of the trifluoromethyl group and the quinolinone structure in 2-(2-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one makes it distinct from other compounds.
Properties
Molecular Formula |
C16H12F3NO |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)12-7-3-1-5-10(12)14-9-15(21)11-6-2-4-8-13(11)20-14/h1-8,14,20H,9H2 |
InChI Key |
TXMXXCKHPPCYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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